SM-276001

Vue d'ensemble

Description

SM-276001: est un agoniste puissant et sélectif du récepteur 7 de type Toll (TLR7). Il s'agit d'un inducteur d'interféron actif par voie orale, ce qui signifie qu'il peut stimuler la production d'interférons, des protéines qui jouent un rôle crucial dans la réponse immunitaire. Ce composé a montré un potentiel significatif dans l'induction de réponses immunitaires antitumorales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : La synthèse de SM-276001 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour obtenir l'activité souhaitée. La voie de synthèse exacte et les conditions réactionnelles sont des informations exclusives et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé en utilisant des techniques de chimie organique standard, y compris des réactions de substitution nucléophile et de cyclisation .

Méthodes de production industrielle: : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela comprendrait l'utilisation de réacteurs automatisés, de techniques de purification telles que la chromatographie et de mesures strictes de contrôle qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions: : SM-276001 subit diverses réactions chimiques, principalement impliquant ses groupes fonctionnels. Ces réactions comprennent :

Oxydation: Le composé peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule en leurs formes réduites.

Substitution: Les réactions de substitution nucléophile et électrophile peuvent modifier les groupes fonctionnels sur la structure de base.

Réactifs et conditions courants

Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits principaux: : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques impliqués et des conditions réactionnelles. Par exemple, l'oxydation peut donner des dérivés hydroxylés ou cétoniques, tandis que la réduction pourrait produire des alcools ou des amines .

Applications de la recherche scientifique

Chimie: : En chimie, this compound est utilisé comme composé de référence pour étudier l'activation du récepteur 7 de type Toll et ses voies de signalisation en aval. Il aide les chercheurs à comprendre les mécanismes moléculaires de l'activation immunitaire et le rôle du TLR7 dans divers processus biologiques .

Biologie: : En recherche biologique, this compound est utilisé pour étudier la réponse immunitaire, en particulier la production d'interférons et d'autres cytokines. Il est utilisé dans des études liées aux infections virales, aux maladies auto-immunes et à l'immunothérapie contre le cancer .

Médecine: : En médecine, this compound s'est révélé prometteur en tant qu'agent thérapeutique potentiel pour le traitement du cancer. Sa capacité à induire des réponses immunitaires antitumorales en fait un candidat pour un développement plus approfondi en oncologie. De plus, il est étudié pour son potentiel dans le traitement des infections virales et des troubles auto-immuns .

Industrie: : Dans l'industrie pharmaceutique, this compound est utilisé dans la découverte et le développement de médicaments. Il sert de composé de référence pour la conception de nouveaux agonistes du TLR7 avec des profils d'efficacité et de sécurité améliorés .

Mécanisme d'action

This compound exerce ses effets en activant sélectivement le récepteur 7 de type Toll (TLR7). En se liant au TLR7, il déclenche une cascade de signalisation qui conduit à l'activation du facteur nucléaire kappa-light-chain-enhancer of activated B cells (NF-κB) et à la production d'interférons et d'autres cytokines pro-inflammatoires. Cette activation améliore la réponse immunitaire, conduisant au recrutement et à l'activation de diverses cellules immunitaires, y compris les lymphocytes T et B, les cellules tueuses naturelles et les cellules tueuses naturelles T .

Applications De Recherche Scientifique

Efficacy in Cancer Models

Research has demonstrated that SM-276001 can significantly reduce tumor burden in various cancer models. Notably, it has shown promise in the following areas:

- Renal Cell Carcinoma : In studies using Balb/c syngeneic Renca models, both oral and intratracheal administration of this compound led to a marked reduction in tumor size and metastasis .

- Colon Cancer : Similar efficacy was observed in CT26 colon cancer models, where the compound induced a robust immune response that inhibited tumor growth .

- Ovarian Cancer : The OV2944-HM-1 model demonstrated that this compound could reduce pulmonary metastasis following surgical resection of primary tumors .

Summary of Research Findings

The following table summarizes key findings from studies on this compound's antitumor activity:

| Cancer Type | Model | Administration Route | Outcome | Reference |

|---|---|---|---|---|

| Renal Cell Carcinoma | Renca | Oral/Intratracheal | Reduced tumor burden | Koga-Yamakawa et al., 2013 |

| Colon Cancer | CT26 | Oral/Intratracheal | Inhibition of tumor growth | Dovedi et al., 2016 |

| Ovarian Cancer | OV2944-HM-1 | Oral/Intratracheal | Decreased pulmonary metastasis | Koga-Yamakawa et al., 2013 |

Additional Therapeutic Applications

Beyond oncology, this compound is being explored for its potential in treating viral infections and autoimmune disorders due to its ability to modulate immune responses effectively. Its oral bioavailability enhances its applicability in systemic treatments compared to other TLR agonists like imiquimod, which are primarily used topically.

Case Studies

Several studies have documented the application of this compound in clinical settings:

- Clinical Trials : Ongoing trials are assessing the efficacy of this compound in combination with other immunotherapeutic agents to enhance overall treatment outcomes for patients with advanced cancers.

- Preclinical Studies : Various preclinical models have been employed to evaluate the safety and efficacy profiles of this compound, demonstrating its potential as a novel therapeutic agent.

Mécanisme D'action

SM-276001 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). Upon binding to TLR7, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of interferons and other pro-inflammatory cytokines. This activation enhances the immune response, leading to the recruitment and activation of various immune cells, including T and B lymphocytes, natural killer cells, and natural killer T cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Imiquimod: Un autre agoniste du TLR7 utilisé par voie topique pour le traitement des tumeurs malignes dermatologiques.

Resiquimod: Un agoniste du TLR7 et du TLR8 avec une activité potentielle de modification de la réponse immunitaire.

CU-T12-9: Un agoniste du TLR1/2 qui active la voie NF-κB et améliore la dimérisation du TLR1 et du TLR2

Unicité: : SM-276001 est unique en raison de sa grande sélectivité pour le TLR7 et de sa biodisponibilité orale. Contrairement à l'imiquimod, qui est utilisé par voie topique, this compound peut être administré par voie orale, ce qui le rend plus polyvalent pour les traitements systémiques. De plus, sa puissante activité inductrice d'interféron le distingue des autres agonistes du TLR, ce qui en fait un outil précieux dans la recherche en immunothérapie .

Activité Biologique

SM-276001 is a novel compound that acts as a selective agonist for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response and has potential applications in cancer therapy. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical models, and pharmacokinetic profiles.

This compound selectively activates TLR7, leading to the induction of various immune responses. TLR7 activation is known to enhance the production of type I interferons and other inflammatory cytokines, which are essential for mounting an effective antitumor immune response. The compound has been shown to stimulate the activation of immune effector cells, including T and B lymphocytes, natural killer (NK) cells, and NKT cells.

Efficacy in Preclinical Models

Research indicates that this compound exhibits significant antitumor efficacy in various cancer models. Notably:

- In Vivo Studies : Administration of this compound via oral or intratracheal routes has demonstrated a reduction in tumor burden in Balb/c syngeneic Renca and CT26 models. In these studies, this compound led to increased levels of cytokines such as IFNα, TNFα, and IL-12p40, correlating with enhanced immune activation .

- Metastatic Cancer Models : In the OV2944-HM-1 model of ovarian cancer, which is characterized by spontaneous metastasis to the lungs, both oral and intratracheal administration of this compound reduced pulmonary metastasis and metastasis to axillary lymph nodes following surgical resection of the primary tumor .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Administration Routes : Studies have shown that oral doses ranging from 0.1 mg/kg to 10 mg/kg result in measurable plasma concentrations of this compound. The maximum concentration (Cmax) occurs approximately one hour post-administration .

- Dose-Response Relationship : A linear relationship between dosage and Cmax was observed within the tested range. At doses above 1 mg/kg, plasma concentrations exceeded the minimum effective concentration (MEC) necessary for immune activation .

Cytokine Induction

The ability of this compound to induce cytokine production was assessed using mouse spleen cells. Key findings include:

| Cytokine | Induction Level (pg/ml) | Dose (nM) |

|---|---|---|

| IFN-γ | Significant | 30 - 100 |

| IL-12 | Significant | 30 - 100 |

| TNF-α | Significant | 30 - 100 |

| IP-10 | Significant | 30 - 100 |

Both this compound and the control compound R-848 induced cytokine production in a dose-dependent manner starting from concentrations as low as 30 nM .

Case Studies

Several case studies have highlighted the therapeutic potential of TLR7 agonists like this compound:

- Trial Observations : Clinical trials have shown that TLR7 agonists can enhance the effectiveness of existing cancer therapies by boosting immune responses against tumors .

- Combination Therapies : The use of this compound in combination with other immunotherapeutic agents is being explored to enhance overall efficacy against various malignancies .

Propriétés

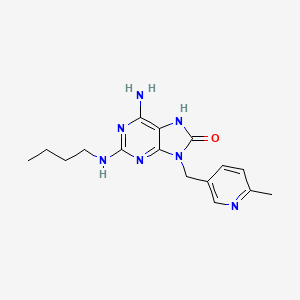

IUPAC Name |

6-amino-2-(butylamino)-9-[(6-methylpyridin-3-yl)methyl]-7H-purin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-3-4-7-18-15-21-13(17)12-14(22-15)23(16(24)20-12)9-11-6-5-10(2)19-8-11/h5-6,8H,3-4,7,9H2,1-2H3,(H,20,24)(H3,17,18,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIOLEMXCBOQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.